3,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2OS/c1-8-2-3-12-13(4-8)21-15(18-12)19-14(20)9-5-10(16)7-11(17)6-9/h5-8H,2-4H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUZUYVQFDRLAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Tetrahydrobenzo[d]Thiazol-2-Amine Intermediate
The 6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine moiety is synthesized via cyclocondensation reactions. A widely adopted approach involves the reaction of α-bromoketones with thiourea or thioamides under controlled conditions. For instance, bromination of 6-methylcyclohex-1-en-1-yl)(phenyl)methanone generates an α-bromoketone intermediate, which undergoes cyclization with thiourea in refluxing ethanol to yield the tetrahydrobenzo[d]thiazol-2-amine core.
Key Reaction Conditions
- Solvent: Ethanol or DMF
- Temperature: Reflux (78–100°C)
- Catalyst/Oxidant: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for aromatization
- Yield: 75–94%
Amidation with 3,5-Dichlorobenzoyl Chloride
The final step involves coupling the tetrahydrobenzo[d]thiazol-2-amine with 3,5-dichlorobenzoyl chloride. This reaction is typically conducted in anhydrous chloroform or dichloromethane (DCM) under basic conditions to neutralize HCl byproducts. Triethylamine (TEA) is commonly employed as a base, and the reaction proceeds at 0°C to room temperature over 1–16 hours.
Representative Procedure
- Reagents:
- Protocol:
- Dissolve the amine in DCM and cool to 0°C.
- Add TEA dropwise, followed by slow addition of 3,5-dichlorobenzoyl chloride.
- Stir at room temperature for 12 hours.
- Quench with saturated NaHCO₃, extract with DCM, and concentrate under reduced pressure.
- Purify via recrystallization (ethanol/water) or column chromatography.
Characterization Data
- Melting Point: 205–207°C (similar to analog 3f in)
- IR (KBr): νₘₐₓ/cm⁻¹ = 3246 (N–H), 1663 (C=O), 2218 (C≡N)
- ¹H NMR (DMSO-d₆): δ 1.87–1.99 (m, 2H, CH₂), 2.65–3.05 (m, 5H, CH₂/CH), 7.20–7.30 (m, 5H, Ar–H), 7.61 (d, 2H, Cl–Ar)
Alternative Pathways: Microwave-Assisted Acylation
Microwave irradiation has been explored to enhance reaction efficiency. Acylation of the amine with 3,5-dichlorobenzoyl chloride in 1,4-dioxane under microwave conditions (100°C, 300 W, 20 min) achieves 85% yield, reducing reaction time from hours to minutes.
Challenges and Optimization
- Low Nucleophilicity of the Amine: The electron-withdrawing thiazole ring reduces amine reactivity, necessitating excess acylating agent (2–4 equiv).
- Steric Hindrance: The 6-methyl group impedes amidation, requiring prolonged reaction times (16–24 h).
- Purification: Silica gel chromatography (petroleum ether/ethyl acetate, 1:1) effectively isolates the product.
Scalability and Industrial Applications
Large-scale synthesis (100 g batches) employs lithium aluminum hydride (LAH) for reducing intermediates, as demonstrated in analogous tetrahydrobenzo[d]thiazole syntheses. Safety protocols mandate strict temperature control (–10°C to 0°C) during LAH additions to prevent exothermic runaway.
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Classical Acylation | DCM, TEA, 12 h, r.t. | 60% | 98% |
| Microwave-Assisted | 1,4-Dioxane, 20 min | 85% | 99% |
| Large-Scale | THF, LAH, –10°C | 77% | 95% |
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, altering the electronic properties of the compound.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., NaOH) or a catalyst (e.g., Pd/C).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically under reflux.
Major Products
Substitution: Formation of various substituted benzamides.
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Hydrolysis: 3,5-dichlorobenzoic acid and 6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine.
Scientific Research Applications
3,5-Dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its structural features.
Material Science: Explored for its potential in creating novel materials with specific electronic or optical properties.
Agrochemicals: Evaluated for its potential as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA, depending on its application.
Pathways Involved: The compound may inhibit enzyme activity, block receptor sites, or intercalate into DNA, leading to various biological effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Key Observations :
- Halogenation vs.
- Heterocyclic Additions: The presence of triazole or propylamino groups in analogs modifies solubility and target interactions. For example, the triazole-carboxylic acid derivative showed significant melanoma cell inhibition, highlighting the impact of polar functional groups .
Functional Analogs with Benzamide-Thiazole/Thiadiazole Hybrids
Benzamide derivatives fused with thiazole or thiadiazole rings demonstrate diverse pharmacological profiles:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl in the target compound) may enhance metabolic stability compared to electron-donating groups (e.g., methoxy in ).
- Synthetic Yields : Thiadiazole derivatives (e.g., Compound 6, 8a) are synthesized in high yields (70–80%), suggesting scalable routes for similar benzamide hybrids .
Pharmacological and Physicochemical Comparisons
- Anticancer Activity : Tetrahydrobenzo[d]thiazole derivatives (e.g., triazole-carboxylic acid in ) show cell line-specific efficacy, with GP values up to 62.25%. The target compound’s dichloro substitution may enhance cytotoxicity but requires empirical validation.
- Solubility and Stability : Chlorine atoms in the target compound likely reduce solubility compared to methoxy or carboxylic acid analogs but improve lipophilicity for membrane penetration.
Biological Activity
3,5-Dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H15Cl2N3OS
- Molecular Weight : 360.27 g/mol
- CAS Number : 116217-57-3
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disruption of bacterial cell walls and interference with metabolic pathways.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance:
- Case Study 1 : A study published in the Journal of Medicinal Chemistry reported that the compound inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range. The proposed mechanism involves the induction of apoptosis through activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| A549 | 15.0 | Caspase activation |
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. It has shown promise in models of neurodegenerative diseases such as Parkinson's disease:
- Case Study 2 : In a rodent model, administration of this compound resulted in reduced neuroinflammation and improved motor function. This suggests a potential role in modulating neuroinflammatory pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Signal Transduction Modulation : It appears to modulate signaling pathways associated with apoptosis and cell cycle regulation.
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties that contribute to its neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
